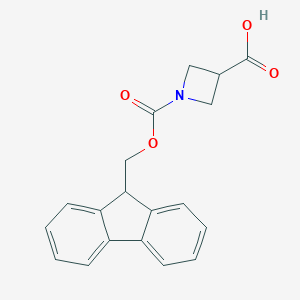

Fmoc-azetidine-3-carboxylic acid

Description

Significance of Conformationally Constrained Amino Acids in Peptide Science

The field of peptide science continually seeks to overcome the inherent limitations of natural peptides as therapeutic agents, such as their rapid degradation by proteases and their conformational flexibility. sigmaaldrich.com Peptides often exist as an ensemble of different shapes in solution, and only one of these conformations may be responsible for binding to a biological target like a receptor or enzyme. nih.gov This flexibility can lead to reduced binding affinity and interactions with multiple receptors, causing a lack of specificity. sigmaaldrich.com

A powerful strategy to address these challenges is the incorporation of conformationally constrained amino acids. nih.govingentaconnect.com By introducing rigid structural elements into a peptide's backbone or side chain, the number of accessible conformations is significantly reduced. ingentaconnect.com This pre-organization of the peptide into a bioactive conformation can lead to several advantageous properties, including:

Increased Potency: By locking the peptide into a shape that is optimal for receptor binding, the entropic penalty of binding is reduced, often resulting in higher affinity. enamine.net

Enhanced Selectivity: A rigid conformation can be designed to fit a specific receptor subtype with high precision, minimizing off-target effects. nih.gov

Improved Biological Stability: The unnatural amino acid structure can sterically hinder the approach of proteolytic enzymes, increasing the peptide's half-life in vivo. sigmaaldrich.comnih.gov

Determination of Bioactive Conformation: Systematically using constrained amino acids helps researchers to map the three-dimensional structure (pharmacophore) required for biological activity. nih.gov

These modified peptides, or peptidomimetics, are crucial in the development of new therapeutic drugs, acting as enzyme inhibitors, receptor agonists, and antagonists with improved drug-like properties. sigmaaldrich.com

Overview of Azetidine (B1206935) Ring Systems in Bioactive Molecules

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. rsc.orgsemanticscholar.org Unlike its more flexible five-membered (pyrrolidine) and six-membered (piperidine) counterparts, the azetidine ring possesses considerable ring strain (approximately 25.5 kcal/mol), which imparts unique chemical and structural properties. rsc.org While this strain makes the ring more reactive under certain conditions, it is significantly more stable than three-membered aziridines, allowing for easier handling and incorporation into complex molecules. rsc.orgijmrset.com

The rigid, non-planar geometry of the azetidine ring makes it an excellent building block for introducing conformational constraints. enamine.net When incorporated into molecules, it serves as a rigidifying moiety, limiting the rotational freedom of adjacent chemical groups. semanticscholar.org This property is highly sought after in drug design to lock a molecule into a specific, biologically active conformation. enamine.net Consequently, the azetidine motif is found in a number of approved drugs and clinical candidates, including the antihypertensive calcium channel blocker Azelnidipine and various kinase inhibitors. enamine.netrsc.org Its ability to act as a bioisostere, mimicking the structural features of other chemical groups while altering physicochemical properties, further enhances its utility in drug discovery. ijmrset.com

Historical Context and Evolution of Azetidine-3-Carboxylic Acid Research

The history of azetidine chemistry dates back to the early 20th century, with initial studies focusing on fundamental synthesis and reactivity. jmchemsci.com However, the specific compound, azetidine-3-carboxylic acid, a non-proteinogenic amino acid, gained significant attention later. One of the earliest documented syntheses of azetidine-3-carboxylic acid was reported in 1972. acs.org

Initially, research focused on its role as an analog of proline, another cyclic amino acid. nih.govresearchgate.net Scientists explored how its smaller, more constrained ring structure would affect peptide and protein structure and function. nih.gov Over the years, synthetic methods have evolved significantly. Early routes were often lengthy and low-yielding. semanticscholar.org Researchers at Merck later developed a more practical, high-yield process starting from diethyl bis(hydroxymethyl)malonate. semanticscholar.orgscispace.com More recent innovations include gram-scale syntheses using strain-release reactions of highly reactive intermediates like 1-azabicyclo[1.1.0]butane. semanticscholar.org

The application of azetidine-3-carboxylic acid has expanded from a simple proline analog to a key building block in medicinal chemistry. researchgate.net It is now recognized as an integral component in a variety of pharmaceutically active compounds, notably as a core fragment in agonists for the sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases like multiple sclerosis. semanticscholar.org The development of protected derivatives, such as 1-Fmoc-azetidine-3-carboxylic acid, was a crucial step, enabling its straightforward incorporation into peptides using modern solid-phase synthesis techniques. chemimpex.comchemicalbook.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18(22)12-9-20(10-12)19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEJCUHGSHSYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373262 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-64-0 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 1,3-azetidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193693-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Fmoc Azetidine 3 Carboxylic Acid and Its Derivatives

General Approaches to Azetidine-3-carboxylic Acid Synthesis

The construction of the azetidine-3-carboxylic acid scaffold is a key challenge due to the inherent strain of the four-membered ring. google.com Various synthetic strategies have been developed to address this, ranging from ring-closure reactions to the use of strained precursors.

Strain-Release Reactions in Azetidine (B1206935) Synthesis

Strain-release-driven synthesis has emerged as a powerful tool for constructing azetidines. acs.orgnih.govchemrxiv.org This approach utilizes highly strained molecules, such as azabicyclo[1.1.0]butanes (ABBs), as precursors. acs.orgnih.govchemrxiv.org The high ring strain of ABBs facilitates their reaction with various reagents, leading to the formation of functionalized azetidines. acs.orgnih.govchemrxiv.org

For example, the reaction of azabicyclo[1.1.0]butyl lithium with a boronic ester generates a boronate complex. acs.org Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C–N bond, relieving the ring strain and forming an azetidinyl boronic ester. acs.org This method is notable for its stereospecificity and applicability to a wide range of boronic esters. acs.org

Another innovative strategy involves a multicomponent reaction driven by strain-release. The reaction of azabicyclo[1.1.0]butyl-lithium with acyl silanes initiates a sequence involving a acs.orgacs.org-Brook rearrangement and subsequent ring-opening of the ABB fragment to yield 1,3,3-trisubstituted azetidines. nih.govnih.gov Furthermore, visible-light-driven radical strain-release photocatalysis using ABBs and sulfonylimine precursors provides a mild and efficient route to densely functionalized azetidines. chemrxiv.org

Synthesis from Precursors (e.g., Epichlorohydrin)

Epichlorohydrin (B41342) is a versatile and commonly used precursor for the synthesis of azetidine derivatives. acs.orgsemanticscholar.org A general and scalable two-step method starts with the reaction of amines with epichlorohydrin to form key oxiranylmethyl-benzylamine intermediates. acs.org These intermediates then undergo a superbase-induced reaction to form the azetidine ring. acs.org This approach demonstrates good functional group tolerance. acs.org Another route involves the treatment of epichlorohydrin with an amine, followed by a one-carbon extension with cyanide. google.com

Stereoselective Synthesis of Azetidine-Based Scaffolds

The development of stereoselective methods for synthesizing azetidine-based scaffolds is crucial for their application in drug discovery and development. acs.orgmdpi.comacs.orgchemrxiv.org One approach involves the metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors to produce a library of 2-azetidinylcarboxylic acids. acs.orgchemrxiv.org

Strain-release-driven homologation of boronic esters using azabicyclo[1.1.0]butane offers a modular and stereospecific method for constructing azetidines. acs.org This methodology has been successfully applied to the synthesis of the pharmaceutical agent cobimetinib. acs.org

Furthermore, directed C(sp³)–H arylation has been utilized for the stereospecific functionalization of azetidines. acs.org This palladium-catalyzed reaction employs a directing group to achieve β-arylation of carboxylic acid derivatives, enabling the preparation of stereochemically defined building blocks. acs.org This method was instrumental in the synthesis of the antimalarial compound BRD3914. acs.org

Fmoc Protection Strategies in Azetidine-3-carboxylic Acid Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its stability and ease of removal under mild basic conditions. chemimpex.com In the context of azetidine-3-carboxylic acid, the Fmoc group is typically introduced to protect the nitrogen atom of the azetidine ring. This protection is essential for subsequent peptide coupling reactions and other synthetic manipulations. chemimpex.com

The Fmoc group allows for selective deprotection without affecting other protecting groups that may be present on the molecule, facilitating the efficient assembly of complex peptide chains. chemimpex.com Fmoc-azetidine-3-carboxylic acid is a versatile building block used in solid-phase peptide synthesis. chemimpex.com

Optimization of Synthetic Routes for Scalability and Efficiency

For the practical application of 1-Fmoc-azetidine-3-carboxylic acid, the development of scalable and efficient synthetic routes is paramount. One improved, gram-scale synthesis of protected 3-haloazetidines provides a rapid and diversified route to azetidine-3-carboxylic acids. semanticscholar.org This method utilizes the reaction of 1-azabicyclo[1.1.0]butane (ABB) with chloroformates, sulfonyl chlorides, or benzyl (B1604629) bromide in a one-pot synthesis of 1,3-disubstituted azetidines. semanticscholar.org

Another process for preparing azetidine-3-carboxylic acid involves the triflation of diethylbis(hydroxymethyl)malonate, followed by intramolecular cyclization with an amine to form the azetidine ring. google.com Subsequent decarboxylation and hydrogenation yield the final product. google.com This process is particularly useful for producing intermediates for certain S1P1/Edg1 receptor agonists. google.com

Compound List

Synthesis of Functionalized Azetidine-3-carboxylic Acid Derivatives

The functionalization of the azetidine ring is crucial for creating a diverse range of molecular structures with potential biological activity. This section details methods for introducing substituents, modifying side chains, and achieving enantiopurity.

Introduction of Varied Substituents on the Azetidine Ring

The introduction of various substituents onto the azetidine ring can be achieved through several synthetic routes, often starting from more readily available precursors.

One common approach involves the modification of β-lactams (azetidin-2-ones). The reduction of N-substituted azetidin-2-ones using reagents like diborane (B8814927) or alanes provides a straightforward method to obtain the corresponding azetidines while retaining the stereochemistry of the ring substituents. acs.org For instance, the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines has been accomplished through the NaBH₄ promoted reduction of C-3 functionalized azetidin-2-ones. rsc.org

Another strategy is the thermal isomerization of aziridines. De Kimpe and co-workers have shown that 3-bromoazetidine-3-carboxylic acid derivatives can be synthesized from the thermal isomerization of the kinetically favored aziridine (B145994) products. rsc.orgnih.gov These 3-bromo-substituted azetidines are versatile intermediates that can react with various nucleophiles to introduce a range of substituents at the C-3 position. rsc.org

Ring-closure reactions are also fundamental to forming the azetidine core with desired substituents. This can involve the cyclization of γ-haloamines or activated γ-aminoalcohols. clockss.org For example, a stereoselective synthesis of cis-2,3-disubstituted azetidines has been developed using diastereoselective hydrozirconation followed by base-promoted intramolecular nucleophilic ring closure. rsc.org

The table below summarizes some of the key methods for introducing substituents on the azetidine ring.

| Starting Material | Reagents/Conditions | Product | Key Features |

| C-3 Functionalized Azetidin-2-ones | NaBH₄, Isopropanol | trans-Azetidines | Diastereoselective reduction |

| Dibromo Amino Esters | Base, then DMSO at 70°C | 3-Bromoazetidine-3-carboxylic Acid Derivatives | Thermal isomerization of aziridine intermediate |

| Homoallyl Amines | Iodine, Sodium Bicarbonate, Acetonitrile | cis-2-(Iodomethyl)azetidine Derivatives | Iodocyclization |

| γ-Amino Alcohols | 1,1'-Carbonyldiimidazole (CDI) | cis-Substituted Azetidines | Stereoselective cyclization |

Preparation of Novel Azetidine Analogs with Modified Side Chains

Modifying the side chains of azetidine-3-carboxylic acid allows for the creation of novel analogs with tailored properties. These modifications can be performed on a pre-formed azetidine ring.

A notable example is the synthesis of amino acid-azetidine chimeras. Starting from 1-(9-(9-phenylfluorenyl))-3-allyl-azetidine-2-carboxylic acid tert-butyl ester, various heteroatomic side chains can be introduced at the 3-position. nih.gov For instance, regioselective olefin hydroboration of the allyl group leads to a primary alcohol, which can be further functionalized. nih.gov Activation of this alcohol as a methanesulfonate (B1217627) followed by displacement with sodium azide (B81097) yields an azido-functionalized side chain, creating a lysine-azetidine chimera. nih.govresearchgate.net Oxidation of the alcohol provides an orthogonally protected azetidine dicarboxylic acid, an analog of α-aminoadipate. nih.gov

Solid-phase synthesis has also been employed to create libraries of azetidine-containing dipeptides with modified C-terminal side chains. nih.gov By coupling different Fmoc-protected amino acids to a resin-bound azetidine core, derivatives bearing side chains of alanine, phenylalanine, valine, leucine, lysine, and glutamic acid have been prepared. nih.gov

The synthesis of 3-aryl-3-azetidinyl acetic acid esters has been achieved through a rhodium(I)-catalyzed conjugate addition of an organoboron reagent to an α,β-unsaturated alkene. researchgate.net This method provides a route to azetidine analogs with aryl-substituted side chains.

The following table highlights some approaches to modifying azetidine side chains.

| Starting Azetidine Derivative | Reaction/Reagents | Modified Side Chain Product | Application/Analog Type |

| 3-Allyl-Aze derivative | 1. Hydroboration-oxidation 2. Mesylation 3. NaN₃ | 3-(3-Azidopropyl)-Aze derivative | Lysine-Aze chimera |

| 3-Allyl-Aze derivative | 1. Hydroboration-oxidation 2. Oxidation | Orthogonally protected azetidine dicarboxylic acid | α-Aminoadipate-Aze chimera |

| Resin-bound azetidine | Fmoc-Xaa-OH, DIC, HOBt | Azetidine-dipeptides with varied C-terminal amino acids | SAR studies |

| α,β-Unsaturated alkene with azetidine moiety | Organoboron reagent, Rh(I) catalyst | 3-Aryl-3-azetidinyl acetic acid esters | Introduction of aryl groups |

Chiral Resolution Techniques for Enantiopure Azetidine-3-carboxylic Acids

The biological activity of azetidine derivatives is often dependent on their stereochemistry, making the preparation of enantiopure compounds essential. acs.orgacs.org Chiral resolution is a key technique for separating racemic mixtures of azetidine-3-carboxylic acids and their derivatives.

One method involves the use of a chiral resolving agent. For example, racemic 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids have been resolved using (S)-4-benzyl-2-oxazolidinone. researchgate.net This forms diastereomeric pairs that can be separated, and subsequent treatment with lithium hydroxide (B78521) and hydrogen peroxide yields the enantiomerically pure target compounds. researchgate.net

Another approach is the formation of diastereomeric esters by condensing the racemic carboxylic acid with a chiral alcohol. These esters can then be separated chromatographically. For instance, racemic carboxylic acids can be condensed with chiral terminal propargyl alcohols. After separation, the individual diastereomers are heated with a catalytic amount of a copper(I) halide in methanol (B129727) to regenerate the enantiomerically pure carboxylic acids. researchgate.net

Enantioselective High-Performance Liquid Chromatography (HPLC) is a direct method for resolving enantiomers. This technique has been successfully applied to separate the enantiomers of trans-2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid, a structurally related lactam, and can be adapted for azetidine derivatives. nih.gov

Asymmetric synthesis, which aims to produce a single enantiomer directly, is an alternative to resolution. A zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime has been used to prepare enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs. nih.gov Similarly, chiral tert-butanesulfinamides have been used as auxiliaries to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.orgacs.orgacs.org

Below is a table summarizing various chiral resolution and asymmetric synthesis techniques.

| Method | Description | Example Application |

| Chiral Resolving Agent | Formation of separable diastereomers with a chiral auxiliary. | Resolution of racemic 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids using (S)-4-benzyl-2-oxazolidinone. researchgate.net |

| Diastereomeric Ester Formation | Condensation with a chiral alcohol, separation, and removal of the chiral auxiliary. | Condensation with chiral propargyl alcohols followed by copper(I)-promoted removal. researchgate.net |

| Enantioselective HPLC | Direct chromatographic separation of enantiomers on a chiral stationary phase. | Separation of enantiomers of a trans-δ-lactam. nih.gov |

| Asymmetric Synthesis | Stereoselective synthesis using a chiral auxiliary or catalyst. | Zinc-mediated addition to a camphor sultam derivative for L-azetidine-2-carboxylic acid analogs. nih.gov |

| Asymmetric Synthesis | Use of chiral tert-butanesulfinamides as auxiliaries. | Stereoselective synthesis of C-2 substituted azetidines. rsc.orgacs.orgacs.org |

Applications in Peptide Chemistry and Peptidomimetics

Role of 1-Fmoc-azetidine-3-carboxylic acid as a Building Block in Peptide Synthesis

1-Fmoc-azetidine-3-carboxylic acid serves as a versatile synthon for introducing the azetidine-3-carboxylic acid (Aze) moiety into peptide sequences. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom is crucial for its application in modern peptide synthesis strategies, particularly Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

1-Fmoc-azetidine-3-carboxylic acid is a commercially available building block specifically designed for use in Fmoc SPPS. chemimpex.compeptide.com SPPS allows for the stepwise assembly of a peptide chain on an insoluble polymer support, enabling the efficient and automated synthesis of complex peptides. chemimpex.comnih.gov The Fmoc group protects the azetidine (B1206935) nitrogen during the coupling of the carboxylic acid to the free amine of the growing peptide chain. This protecting group is stable under coupling conditions but can be selectively removed using a mild base, typically piperidine (B6355638) in DMF, to expose the azetidine's secondary amine for the next coupling cycle. chemimpex.com

The use of Fmoc-azetidine-3-carboxylic acid allows for the precise, site-specific incorporation of the conformationally rigid azetidine ring into a desired position within a peptide sequence. This method is compatible with standard SPPS protocols and a wide range of other Fmoc-protected proteinogenic and non-proteinogenic amino acids. peptide.comiris-biotech.desigmaaldrich.com This compatibility makes it a straightforward tool for chemists to create novel peptide analogues with tailored properties. chemimpex.com

| Peptide Type/Derivative | Azetidine Building Block Used | Synthesis Method | Key Finding/Purpose | Reference |

|---|---|---|---|---|

| Cyclic tetra-, penta-, and hexapeptides | 3-aminoazetidine (3-AAz) subunit | Solution-phase cyclization of linear precursors | The 3-AAz unit acts as a turn-inducing element, greatly improving cyclization efficiency. | researchgate.net |

| Pseudotripeptides (Gly-γaAze-Ala and Gly-δaAze-Ala) | Orthogonally protected (S)-1,2-diazetidine-3-carboxylic acid | Solution-phase synthesis | Demonstrated the incorporation of a novel cyclic α-hydrazino acid into short peptide sequences. | rsc.org |

| Small peptide chains (di- and tripeptides) | N-Boc-2-azetidinylcarboxylic acids | Solution-phase peptide coupling | Developed a route to new 2-azetidinylcarboxylic acids and employed them in peptide formation. | acs.org |

| General peptide synthesis | 1-Fmoc-azetidine-3-carboxylic acid | Solid-Phase Peptide Synthesis (SPPS) | Serves as a key building block for incorporating the azetidine ring in SPPS. | chemimpex.com |

| Tetrapeptides Boc-(L-Pro)3-L-Aze-Opcp and Boc-(L-Aze-L-Pro)2-Opcp | L-azetidine-2-carboxylic acid (Aze) | Solution-phase peptide synthesis | Investigated the influence of the azetidine ring on the secondary structure of proline-containing peptides. | nih.govumich.edu |

While SPPS is dominant, solution-phase synthesis remains a vital technique, particularly for large-scale production or the synthesis of complex, cyclic peptides. Azetidine-3-carboxylic acid and its derivatives are also utilized in these methods. sigmaaldrich.com Research has detailed the synthesis of various peptides, such as tetrapeptides and precursors to cyclic peptides, using traditional solution-phase coupling reactions. researchgate.netnih.govumich.edu For instance, the synthesis of linear precursors containing a 3-aminoazetidine (3-AAz) subunit was achieved using standard solution-phase methods before subsequent cyclization. researchgate.net Similarly, studies have successfully incorporated novel 1,2-diazetidine-3-carboxylic acid building blocks into pseudotripeptides in solution. rsc.org These syntheses demonstrate the robustness of the azetidine scaffold in conventional peptide coupling chemistries, which typically involve activating the carboxylic acid and reacting it with a free amine component in an appropriate solvent.

Design and Synthesis of Peptidomimetics Incorporating Azetidine-3-carboxylic Acid

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability or bioavailability. Azetidine-3-carboxylic acid is a valuable tool in peptidomimetic design because its rigid four-membered ring structure can enforce specific backbone conformations. rsc.orgrsc.org

The incorporation of azetidine-based amino acids can induce the formation of specific secondary structures. The constrained nature of the azetidine ring significantly limits the possible backbone dihedral angles (φ and ψ), predisposing the peptide chain to adopt well-defined conformations.

Several studies have shown that azetidine derivatives can act as potent turn-inducers. For example, model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids were found to be effective β-turn inducers. researchgate.net The 3-aminoazetidine subunit has also been introduced into linear peptides to facilitate efficient macrocyclization, acting as a turn-inducing element that pre-organizes the peptide backbone for ring closure. researchgate.net In other cases, the replacement of proline with azetidine-2-carboxylic acid in tetrapeptides was shown to perturb the typical secondary structure, highlighting its strong conformational influence. nih.govumich.edu Furthermore, theoretical and spectroscopic studies have demonstrated that oligomers of 3-amino-1-methylazetidine-3-carboxylic acid can form stable, extended helical structures, known as 2.0₅-helices, stabilized by unique sidechain-to-backbone hydrogen bonds. mdpi.comnih.gov

| Azetidine Derivative | Peptide Context | Observed Structural Effect | Method of Analysis | Reference |

|---|---|---|---|---|

| N-substituted 3-aminoazetidine-3-carboxylic acid | Model peptides | Acts as a β-turn inducer. | IR and NMR spectroscopy | researchgate.net |

| 3-amino-1-methylazetidine-3-carboxylic acid (Aatc(Me)) | Short oligomers | Stabilizes extended C5 conformations (2.0₅-helix) through C6γ H-bonds. | Theoretical chemistry, gas-phase and solution-phase spectroscopy | mdpi.comnih.gov |

| 3-aminoazetidine (3-AAz) | Cyclic tetrapeptide | Encourages a less common all-trans conformation of peptide bonds. | X-ray diffraction (XRD) | researchgate.net |

| L-azetidine-2-carboxylic acid (Aze) | Tetrapeptide (Boc-(L-Aze-L-Pro)2-Opcp) | Induces an all-cis peptide bond conformation compatible with a left-handed helix. | CD and NMR spectroscopy | nih.govumich.edu |

| Azetidine-2-carboxylic acid (Aze) | General (vs. Proline) | Reduces conformational flexibility due to the quasi-planar ring. Increases propensity for cis-amide bond. | Theoretical studies | rsc.org |

A major challenge in developing peptide-based drugs is their poor metabolic stability, as they are rapidly degraded by proteases in the body. The introduction of non-natural amino acids like azetidine-3-carboxylic acid is a key strategy to overcome this limitation. rsc.org Peptides containing these unnatural building blocks are often poor substrates for proteases, which are highly specific for proteinogenic L-amino acids.

Development of Constrained Peptides and Cyclic Peptides

The incorporation of non-proteinogenic amino acids is a key strategy in peptide chemistry for developing peptides with enhanced structural stability, receptor selectivity, and proteolytic resistance. sigmaaldrich.com 1-Fmoc-azetidine-3-carboxylic acid serves as a crucial building block for this purpose, introducing conformational rigidity into peptide backbones, which is instrumental in the formation of constrained and cyclic peptides.

The four-membered ring of the azetidine moiety significantly restricts the conformational freedom of the peptide chain. rsc.org Unlike the more flexible five-membered pyrrolidine (B122466) ring of proline, the quasi-planar geometry of the azetidine ring reduces flexibility. rsc.org This inherent structural constraint influences the local conformation, forcing the peptide backbone to adopt specific secondary structures. Studies have shown that peptides containing azetidine residues exhibit a higher tendency for the amide bond involving the azetidine nitrogen to adopt a cis conformation, a key feature in forming turn structures. rsc.org

The introduction of azetidine-3-carboxylic acid derivatives into peptide sequences has been demonstrated to be an effective method for stabilizing reverse turns, particularly γ-turns and β-turns. researchgate.netnih.gov While proline is well-known for inducing β-turns, the smaller azetidine ring preferentially encourages the formation of γ-turns. nih.gov The conformational rigidity imposed by the azetidine ring is a primary factor in stabilizing these turn-like structures in short peptides. nih.gov Furthermore, research on related 3-aminoazetidine-3-carboxylic acid moieties has identified them as potent β-turn inducers. researchgate.net This is facilitated by the formation of an interesting main-chain-to-side-chain hydrogen bond, creating a stable six-membered pseudo-cycle that connects the azetidine ring nitrogen to the amide NH of the subsequent residue. researchgate.net

The turn-inducing properties of azetidine-containing building blocks are particularly valuable in the synthesis of cyclic peptides. The 3-aminoazetidine (3-AAz) subunit, derived from 1-Fmoc-azetidine-3-carboxylic acid, has been successfully employed as a turn-inducing element to promote the efficient head-to-tail macrocyclization of small peptides. researchgate.net The incorporation of this subunit into linear peptide precursors significantly improves the yields of cyclization for tetra-, penta-, and hexapeptides under standard reaction conditions. researchgate.net This enhanced efficiency is attributed to the pre-organization of the linear peptide into a conformation amenable to cyclization, driven by the structural constraints of the azetidine ring. researchgate.net

A study demonstrated this improvement by comparing the cyclization yields of linear peptides with and without the 3-aminoazetidine moiety. The results, summarized in the table below, show a dramatic increase in yield for the azetidine-containing peptides. researchgate.net

| Peptide Type | Linear Precursor Sequence | Cyclization Yield (%) |

|---|---|---|

| Tetrapeptide (Control) | H-Gly-Phe-Leu-Ala-OH | <5% |

| Tetrapeptide (with 3-AAz) | H-Gly-(N-Boc-3-AAz)-Leu-Ala-OH | 71% |

| Pentapeptide (Control) | H-Gly-Phe-Leu-Ala-Gly-OH | 15% |

| Pentapeptide (with 3-AAz) | H-Gly-(N-Boc-3-AAz)-Leu-Ala-Gly-OH | 80% |

| Hexapeptide (Control) | H-Gly-Phe-Leu-Ala-Val-Gly-OH | 30% |

| Hexapeptide (with 3-AAz) | H-Gly-(N-Boc-3-AAz)-Leu-Ala-Val-Gly-OH | 85% |

Data sourced from research on the synthesis of small macrocyclic peptides, demonstrating the improved cyclization efficiency upon introducing a 3-aminoazetidine (3-AAz) subunit. researchgate.net

This ability to facilitate cyclization makes 1-Fmoc-azetidine-3-carboxylic acid a valuable tool for accessing small cyclic peptides, which are of great interest in drug discovery due to their combination of stability and biological activity. researchgate.net

Induction of Specific Turn Motifs (e.g., β-turns)

The incorporation of azetidine-based amino acids into peptide chains is a key strategy for inducing specific secondary structures, particularly reverse turns. While much research has focused on azetidine-2-carboxylic acid (Aze), the principles extend to its 3-substituted isomer. The constrained four-membered ring of azetidine significantly limits the available conformational space of the peptide backbone, thereby promoting the adoption of folded structures.

Studies on model peptides have shown that the azetidine scaffold is a potent inducer of reverse turns. Specifically, derivatives of azetidine-2-carboxylic acid have been identified as valuable inducers of γ-turns. nih.govcsic.es A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl of the first residue and the amide proton of the third. The presence of 2-alkyl-2-carboxyazetidines in model tetrapeptides has been shown to efficiently induce γ-turns, regardless of their position within the peptide chain. csic.es Furthermore, some N-benzyloxycarbonylazetidine derivatives exhibit low conformational flexibility due to the formation of a reverse γ-turn. nih.gov

While γ-turns are common, the propensity for β-turn formation has also been noted. csic.escsic.es A β-turn involves four amino acid residues, with a hydrogen bond between the carbonyl of the first and the amide proton of the fourth residue. The introduction of a 3-aminoazetidine (3-AAz) subunit, structurally related to azetidine-3-carboxylic acid, has been demonstrated as an effective turn-inducing element for the synthesis of small cyclic peptides. researchgate.net This suggests that substitution at the 3-position of the azetidine ring is also highly effective at promoting turn-like conformations. The specific type of turn (e.g., β, γ) can be influenced by the position of the azetidine residue within the peptide sequence and the nature of the adjacent amino acids.

Table 1: Turn Induction by Azetidine Derivatives in Peptides

| Azetidine Derivative | Position in Peptide | Induced Turn Motif | Reference |

|---|---|---|---|

| Azetidine-2-carboxylic acid (Aze) | i+1 or i+2 | γ-turn, β-bend | csic.es |

| 2-Alkyl-2-carboxyazetidines | i+1 | γ-turn | nih.gov |

| 3-Aminoazetidine (3-AAz) | N/A (in cyclic peptides) | Turn element | researchgate.net |

Role of Intramolecular Hydrogen Bonds in Conformational Stabilization

Intramolecular hydrogen bonds are fundamental to the stabilization of secondary structures in peptides and proteins. nih.gov The conformational constraints imposed by the azetidine ring facilitate the formation of these bonds, which in turn lock the peptide into a specific folded shape.

In azetidine-containing peptides, the presence of stable intramolecular hydrogen bonds is often confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. For instance, in NMR studies, amide protons involved in a hydrogen bond are shielded from the solvent. This results in specific characteristics:

Chemical Shift (δ): Hydrogen-bonded amide protons typically have chemical shift values greater than 7 ppm in solvents like CDCl₃. nih.gov

Solvent Titration: The chemical shift of a protected proton shows very little change when the solvent is changed (e.g., from CDCl₃ to DMSO-d₆). nih.gov

Temperature Coefficient (Δδ/ΔT): The chemical shift of a hydrogen-bonded proton is less dependent on temperature. Values below 3 ppb/K are indicative of a solvent-shielded proton involved in a stable hydrogen bond. nih.gov

Studies have demonstrated that these conditions are met for the α-NH amide proton in dipeptides containing a 2-carboxy azetidine residue, confirming its role in an intramolecular hydrogen bond that stabilizes a γ-turn structure. nih.gov FT-IR spectroscopy further supports these findings, showing that peptides with an azetidine residue can form intramolecular hydrogen bonds more readily than analogous peptides containing proline. csic.es

Beyond the classic backbone hydrogen bonds, unique interactions can arise from 3-substituted azetidines. Research on derivatives of 3-amino-1-methylazetidine-3-carboxylic acid shows they can form sidechain-backbone N-H···N hydrogen bonds, which can accompany and stabilize weaker intra-residue C₅ hydrogen bonds. nih.govmdpi.com This highlights the versatile role of the azetidine scaffold in organizing peptide architecture through a network of stabilizing hydrogen bonds.

Table 2: NMR Evidence for Intramolecular Hydrogen Bonding in Azetidine Peptides

| Spectroscopic Parameter | Observation for H-Bonded NH | Interpretation | Reference |

|---|---|---|---|

| Chemical Shift (δ) in CDCl₃ | > 7 ppm | Proton is in a deshielded environment, typical for amide protons in H-bonds. | nih.gov |

| Δδ (CDCl₃ → DMSO-d₆) | Small (< 0.3 ppm) | Proton is shielded from solvent, indicating it is internal to the structure. | nih.gov |

| Temperature Coefficient (Δδ/ΔT) | < 3 ppb/K | Low dependence on temperature confirms a stable, intramolecular H-bond. | nih.gov |

Comparison of Azetidine-3-carboxylic Acid with Other Constrained Amino Acids (e.g., Proline Analogs)

Azetidine-based amino acids are often considered lower homologues of proline, which contains a five-membered pyrrolidine ring. nih.gov Comparing them reveals significant differences in their conformational effects on peptides.

Flexibility and Steric Effects:

Azetidine vs. Proline: Peptides containing L-azetidine-2-carboxylic acid (Aze) are generally somewhat more flexible than the corresponding proline-containing peptides. nih.gov This is attributed to a decrease in repulsive noncovalent interactions between the smaller four-membered ring and neighboring residues. nih.gov The reduced side-chain steric effects of the azetidine ring contribute to this increased flexibility. nih.gov In contrast, the six-membered ring of piperidine-2-carboxylic acid leads to increased steric hindrance. thieme-connect.de

Azetidine-3-carboxylic Acid (3Aze): This achiral analogue maintains the cyclic structure and secondary amino group of proline but lacks the chirality and the restricted rotation around the N-Cα bond that characterizes proline. nih.gov

Peptide Bond Isomerization (Cis/Trans):

The Xaa-Pro peptide bond can exist in either a cis or trans conformation, and the interconversion is slow.

The four-membered azetidine ring has a lower rotational barrier compared to the five-membered proline ring. thieme-connect.de This is due to a shift in the hybridization of the prolyl nitrogen from sp² toward sp³. thieme-connect.de

Incorporating azetidine-2-carboxylic acid has been shown to increase the population of the cis rotamer around the CO-N amide bond compared to proline-containing peptides. nih.govbiorxiv.org The introduction of an azetidine group into a peptide with consecutive proline residues can perturb the typical secondary structure of the proline sequence. nih.gov

Impact on Stability:

The collagen triple helix, which relies on the specific conformational preferences of proline, is destabilized by the incorporation of azetidine-2-carboxylic acid because the required near-extended conformation is energetically less favorable for Aze than for Pro. nih.gov

Table 3: Conformational Comparison of Azetidine vs. Proline

| Feature | Azetidine-2-carboxylic Acid (Aze) | Proline (Pro) | Reference |

|---|---|---|---|

| Ring Size | 4-membered | 5-membered | nih.govnih.gov |

| Backbone Flexibility | More flexible | Less flexible | nih.govnih.gov |

| Steric Hindrance | Lower | Higher | nih.gov |

| Cis Amide Bond Propensity | Higher | Lower | nih.govbiorxiv.org |

| Energetic Favorability of Extended Conformation | Less favorable | More favorable | nih.gov |

| Impact on Protein Thermal Stability | Mildly destabilizing | Stabilizing | biorxiv.org |

Structural Analysis and Conformational Studies

X-ray Crystallography and Solid-State Structure

Conformational Preferences in Solution

Spectroscopic studies, particularly using IR and NMR, have provided significant insights into the conformational preferences of peptides containing azetidine-based amino acids in solution. researchgate.net Research on model peptides incorporating a similar building block, 3-aminoazetidine-3-carboxylic acid, has revealed a strong propensity for this moiety to act as a β-turn inducer. researchgate.net A β-turn is a compact secondary structure where the peptide chain reverses its direction, a common motif in receptor-binding peptides.

Furthermore, these studies have detected an interesting and unexpected main-chain-to-side-chain hydrogen bond. This intramolecular hydrogen bond forms a stable six-membered pseudo-cycle, connecting the nitrogen atom of the azetidine (B1206935) ring (acting as a hydrogen bond acceptor) to the amide NH proton of the subsequent amino acid residue (acting as a hydrogen bond donor). researchgate.net This interaction provides an additional layer of conformational restriction, further stabilizing the local structure and increasing the predictability of the peptide's three-dimensional fold. researchgate.net

Impact on Peptide Secondary Structure

The incorporation of 1-Fmoc-azetidine-3-carboxylic acid into a peptide chain has a profound and predictable impact on its secondary structure. The inherent rigidity of the four-membered ring dramatically limits the conformational space available to the peptide backbone at the point of insertion. ingentaconnect.com This is in stark contrast to acyclic amino acids, which allow for relatively free rotation around their backbone bonds.

By severely restricting the Ramachandran space, the azetidine ring effectively forces the peptide to adopt specific turn or bend structures. ingentaconnect.com As noted, it is a potent inducer of β-turns, which are critical for the biological activity of many peptides. researchgate.net The ability to rationally place these turns within a synthetic peptide allows chemists to design and construct novel folded structures (foldamers) with tailored shapes and functions. This control over secondary structure is a fundamental goal of peptide design, enabling the creation of ligands with enhanced properties for therapeutic and research applications. ingentaconnect.comresearchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Utilization in the Synthesis of Biologically Active Molecules

The rigid azetidine (B1206935) ring system offers a unique conformational constraint that medicinal chemists can exploit to enhance the biological activity and properties of drug candidates. 1-Fmoc-azetidine-3-carboxylic acid serves as a key starting material for incorporating this valuable motif into a wide range of biologically active molecules. chemimpex.com Azetidines are increasingly recognized as important heterocycles in natural products and pharmaceutical compounds. semanticscholar.org

1-Fmoc-azetidine-3-carboxylic acid is widely utilized as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.com The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial for this application, as it can be removed under mild basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain without damaging the sensitive peptide bonds. chemimpex.com The incorporation of the azetidine ring into peptides can induce specific conformations, such as γ-turns, which can influence the peptide's binding affinity and stability. nih.gov This makes it a valuable tool for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation. The unique azetidine structure contributes to both the stability and reactivity of the resulting peptides, making it a key component in the development of peptide-based therapeutics targeting specific biological pathways. chemimpex.com

The azetidine-3-carboxylic acid fragment is an integral part of a number of drug candidates. semanticscholar.org Its incorporation can significantly influence a molecule's pharmacological profile. Azetidine derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and as dopamine (B1211576) antagonists. researchgate.net The rigid structure of the azetidine ring can help to lock a molecule into a bioactive conformation, leading to higher potency and selectivity for its biological target. chemimpex.com For instance, azetidine-3-carboxylic acid has been a key component in the development of sphingosine-1-phosphate (S1P) receptor agonists, which are being investigated for the treatment of multiple sclerosis. semanticscholar.org The ability to synthesize a variety of 3-substituted azetidine-3-carboxylic acid derivatives allows for the fine-tuning of a drug candidate's properties. semanticscholar.org

Function as Linkers in Advanced Drug Delivery Systems

1-Fmoc-azetidine-3-carboxylic acid is described as a cleavable linker used in sophisticated drug delivery systems. medchemexpress.comszabo-scandic.commedkoo.com Linker chemistry is a critical aspect of these systems, determining their stability, specificity, and potency. fujifilm.com

In the context of Antibody-Drug Conjugates (ADCs), 1-Fmoc-azetidine-3-carboxylic acid serves as a linker component. medchemexpress.comszabo-scandic.comfujifilm.com ADCs are a powerful class of cancer therapeutics that consist of a monoclonal antibody connected to a highly potent cytotoxic drug (payload) via a chemical linker. fujifilm.com The antibody targets a specific antigen on the surface of cancer cells, delivering the payload directly to the tumor site. fujifilm.com The linker must be stable in the bloodstream to prevent premature release of the toxic payload but must be designed to release the drug upon internalization into the target cancer cell. fujifilm.com 1-Fmoc-azetidine-3-carboxylic acid is classified as a cleavable ADC linker, indicating it is designed to break and release the cytotoxin under specific conditions within the cell. medchemexpress.commedkoo.com

1-Fmoc-azetidine-3-carboxylic acid also functions as an alkyl chain-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comszabo-scandic.comglpbio.com PROTACs are novel therapeutic modalities that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. medchemexpress.com A PROTAC molecule consists of two different ligands connected by a linker: one ligand binds to a target protein of interest, and the other binds to an E3 ubiquitin ligase. medchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein. The linker's length and composition are critical for the PROTAC's efficacy, and the azetidine moiety provides a rigid, defined structure for this purpose.

Structure-Activity Relationship (SAR) Studies of Azetidine-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For azetidine-containing compounds, SAR studies have provided crucial insights into how structural modifications affect their therapeutic properties.

For example, in a series of azetidine-containing dipeptides designed as inhibitors of Human Cytomegalovirus (HCMV), SAR studies revealed that a benzyloxycarbonyl group at the N-terminus, an aliphatic side-chain at the C-terminus, and an unsubstituted or aliphatic-substituted C-carboxamide were essential for antiviral activity. nih.gov The conformational restriction imposed by the azetidine ring, leading to a γ-type reverse turn, was suggested to be influential for the observed activity. nih.gov

In the development of 7-azetidinylquinolone antibacterial agents, SAR studies demonstrated that the stereochemistry of the azetidine ring was critical for both in vitro potency and in vivo efficacy. nih.gov Specifically, the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety conferred the best antibacterial activity. nih.gov

Further studies on various azetidine derivatives have shown that the nature and position of substituents on the ring system significantly impact biological activity. For instance, the antibacterial, antifungal, and antitubercular activities of a series of azetidines were found to be dependent on the substituent on a 4-aryl group. researchgate.net Similarly, in a study of azetidine derivatives as dopamine antagonists, modifications to a phenyl moiety attached to the azetidine ring at the 2, 3, or 4-position led to compounds with varying affinities for D2 and D4 receptors. researchgate.net

Role in Modulating Receptor Interactions and Specificity

The incorporation of the 1-Fmoc-azetidine-3-carboxylic acid moiety into peptide and small-molecule ligands is a strategic approach in medicinal chemistry to modulate their interaction with biological receptors and enhance specificity. The constrained four-membered azetidine ring imposes significant conformational rigidity upon the parent molecule. This restriction of conformational freedom can lead to a more defined three-dimensional structure, which is crucial for precise binding to the target receptor's binding pocket.

The azetidine-3-carboxylic acid component, once deprotected from its Fmoc group during synthesis, serves as a conformationally restricted analogue of β-alanine. nih.gov Unlike the more flexible proline residue, the azetidine ring is either planar or only slightly puckered. nih.gov This inherent rigidity reduces the number of available low-energy conformations of the ligand, which can decrease the entropic penalty upon binding to a receptor and thus potentially increase binding affinity.

Furthermore, the unique stereochemistry and constrained bond angles of the azetidine ring can orient pharmacophoric groups in a manner that optimizes interactions with specific amino acid residues within the receptor's binding site. This can lead to enhanced selectivity for a particular receptor subtype over others, which is a critical factor in reducing off-target effects and improving the therapeutic index of a drug candidate.

Detailed Research Findings

Research has demonstrated the tangible impact of incorporating azetidine-3-carboxylic acid on receptor binding and selectivity. A notable example is in the field of opioid receptor ligands. In a study focused on the synthesis and evaluation of new endomorphin-2 (EM-2) analogues, azetidine-3-carboxylic acid (3Aze) was used to replace the native Proline² residue. nih.gov

The resulting analogue, [3Aze²]EM-2, was tested for its binding affinity at both µ- and δ-opioid receptors. The data revealed a significant shift in receptor selectivity compared to the parent peptide.

| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | δ-Opioid Receptor Binding Affinity (Ki, nM) | Selectivity (δ/µ) |

|---|---|---|---|

| Endomorphin-2 (EM-2) | 0.34 ± 0.04 | 1630 ± 150 | 4794 |

| [3Aze²]EM-2 | 15.6 ± 1.2 | >10000 | >641 |

As indicated in the table, the incorporation of the azetidine-3-carboxylic acid moiety in [3Aze²]EM-2 resulted in a notable decrease in affinity for the µ-opioid receptor while maintaining very low affinity for the δ-opioid receptor. This demonstrates how the conformational constraints imposed by the azetidine ring can be leveraged to fine-tune receptor interactions and modulate selectivity profiles.

In other research, the azetidine scaffold has been explored for its potential to induce specific secondary structures in peptides, such as β-turns. researchgate.net The ability to promote the formation of defined structural motifs is a powerful tool for designing peptidomimetics with enhanced receptor binding properties. For instance, studies on stereoisomeric azetidine-2,3-dicarboxylic acids have shown that the azetidine core can lead to ligands with micromolar affinity for the glutamate (B1630785) binding site of native NMDA receptors, with stereochemistry playing a crucial role in binding. nih.gov

Furthermore, the carboxylic acid group of the azetidine-3-carboxylic acid moiety has been identified as a key feature for biological activity in certain contexts. In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), analogues featuring a carboxylic acid motif on an azetidine ring displayed potent inhibition in cell-free assays. acs.org This highlights the importance of this functional group for establishing critical interactions within the receptor's active site.

Theoretical and Computational Studies

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules like 1-Fmoc-azetidine-3-carboxylic acid and its parent compound, azetidine-3-carboxylic acid. These methods provide insights into the molecule's preferred shapes and the energy barriers between different conformations.

The conformational analysis of oligomers of azetidine-based amino acids has been explored using DFT-D, a method that accounts for dispersion forces. mdpi.com These calculations, validated against experimental data, have been instrumental in understanding how local conformational preferences of a single azetidine (B1206935) unit influence the structure of larger peptides. mdpi.com For instance, in the gas phase, a trimer of 3-amino-1-methylazetidine-3-carboxylic acid was shown to adopt a fully extended 2.05-helix, a structure stabilized by cooperative hydrogen bonding. mdpi.com In solution, however, this extended form can give way to folded conformations like the classic 310-helix. mdpi.com

While specific DFT studies focusing solely on 1-Fmoc-azetidine-3-carboxylic acid are not extensively detailed in the provided results, the principles derived from related azetidine structures are directly applicable. The bulky Fmoc protecting group would introduce significant steric hindrance, likely influencing the conformational equilibrium of the azetidine ring and the orientation of the carboxylic acid group.

Molecular Dynamics Simulations of Peptides Containing Azetidine-3-carboxylic Acid

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of peptides containing azetidine-3-carboxylic acid, revealing how this constrained residue affects peptide folding, stability, and interactions. These simulations model the movements of atoms over time, providing a more realistic picture of molecular behavior in a solvated environment compared to static quantum calculations. acs.orguliege.be

MD simulations have been employed to study various peptides and proteins, often using force fields like AMBER and GROMACS. acs.orguliege.be For instance, simulations of short peptide fragments have been used to investigate proline cis-trans isomerization, a process that is critical in protein signaling. acs.org Although azetidine-3-carboxylic acid is not proline, the principles of studying conformational changes in constrained residues are similar.

In the context of peptides, the incorporation of azetidine-3-carboxylic acid is known to induce specific secondary structures. Spectroscopic studies on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids suggest that this moiety is a potent β-turn inducer. researchgate.net An interesting finding from these studies is the detection of a main-chain-to-side-chain hydrogen bond, forming a six-membered pseudo-cycle that connects the azetidine ring nitrogen to the amide NH of the subsequent residue. researchgate.net

While direct MD simulation results for peptides containing 1-Fmoc-azetidine-3-carboxylic acid are not available in the search results, the existing research on related systems provides a strong foundation. MD simulations could be used to explore how the Fmoc group affects the conformational dynamics of the azetidine ring within a peptide chain and how it influences the propensity to form β-turns or other secondary structures.

Docking Studies and Ligand Design Incorporating Azetidine Moieties

The rigid nature of the azetidine ring makes it an attractive scaffold for ligand design in drug discovery. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. rjptonline.org This method is instrumental in structure-based drug design, helping to identify potential drug candidates and optimize their binding affinity. rjptonline.orgsemanticscholar.org

Azetidine derivatives have been incorporated into various molecular structures in drug discovery programs. mdpi.comresearchgate.netresearchgate.net For example, docking studies have been performed on azetidin-2-one (B1220530) derivatives to evaluate their potential as anti-proliferative agents by targeting the epidermal growth factor receptor (EGFR). researchgate.net In these studies, several derivatives showed promising binding affinities, with some even outperforming the reference ligand. researchgate.net Similarly, azetidin-2-one-based analogues of combretastatin (B1194345) A-4 have been designed and evaluated as anticancer agents, with docking studies showing high binding affinity to the colchicine (B1669291) site on tubulin. researchgate.net

The azetidine ring is also a key component of the antihypertensive drug azelnidipine. researchgate.net In another study, the azetidine-2-carboxylic acid moiety in nicotianamine (B15646), an ACE inhibitor, was investigated. semanticscholar.org Structure-activity relationship (SAR) studies, aided by docking calculations, were used to design more potent ACE inhibitors by modifying the nicotianamine structure. semanticscholar.org

These examples highlight the utility of the azetidine scaffold in ligand design. The conformational constraints imposed by the four-membered ring can lead to higher binding affinities and improved selectivity for target proteins. 1-Fmoc-azetidine-3-carboxylic acid itself can be seen as a building block for creating more complex ligands, where the azetidine core provides a rigid anchor for positioning other functional groups to interact with a biological target.

Table 1: Examples of Docking Studies with Azetidine Derivatives

| Derivative Class | Target Protein | Therapeutic Area | Key Finding |

| Azetidin-2-ones | EGFR | Anticancer | Derivatives showed satisfactory binding and some had better fitness scores than the reference ligand. researchgate.net |

| Azetidin-2-ones | Tubulin | Anticancer | High binding affinity to the colchicine site was observed. researchgate.net |

| Nicotianamine Analogs | ACE | Antihypertensive | SAR and docking led to the design of more potent inhibitors. semanticscholar.org |

| Thiourea-azetidine hybrids | VEGFR-2 | Anticancer | Docking confirmed the potential of the compounds as VEGFR-2 inhibitors. nih.gov |

Prediction of Biological Activity and ADME Properties

In silico methods are increasingly used to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential drug candidates early in the discovery process. These predictions help to prioritize compounds for synthesis and experimental testing, saving time and resources.

For various azetidine derivatives, in silico ADME predictions have been performed to assess their drug-likeness. researchgate.netnih.govnih.gov For instance, a study on azetidin-2-one derivatives as potential anti-proliferative agents showed that all the designed compounds satisfied the Swiss-ADME parameters, suggesting they could be orally active. researchgate.netdergipark.org.tr Another study on thiourea-azetidine hybrids as anticancer agents also indicated that most of the synthesized compounds possessed drug-like properties with low predicted adverse effects and toxicity. nih.gov

The BOILED-Egg graphical model, a tool within the Swiss-ADME platform, has been used to predict the blood-brain barrier permeation and intestinal penetration of azetidin-2-one derivatives. dergipark.org.tr This type of analysis is crucial for determining the potential routes of administration and the ability of a compound to reach its target in the body.

While specific predictions for 1-Fmoc-azetidine-3-carboxylic acid are not detailed, the general approaches are applicable. Computational tools can be used to predict its lipophilicity, solubility, and other properties relevant to its potential use as a building block in drug design. The presence of the lipophilic Fmoc group would significantly impact its predicted ADME profile compared to the parent azetidine-3-carboxylic acid.

Table 2: Common In Silico ADME Prediction Parameters

| Property | Description | Importance |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Predicts oral bioavailability. |

| Topological Polar Surface Area (TPSA) | A measure of the surface area of a molecule that is polar. | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Solubility (logS) | The logarithm of the molar solubility of a compound in water. | Affects absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeation | The ability of a compound to cross the blood-brain barrier. | Crucial for drugs targeting the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Prediction of whether a compound will inhibit major drug-metabolizing enzymes. | Important for assessing potential drug-drug interactions. |

Emerging Research Directions and Future Perspectives

New Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of azetidine scaffolds, the core structure of 1-Fmoc-azetidine-3-carboxylic acid, has been a significant area of research due to the inherent ring strain and synthetic challenges associated with four-membered heterocycles. umich.edu Historically, methods like the reduction of β-lactams have been employed, but these can be limited by factors such as ring-opening, especially with certain substituents. rsc.org

Recent advancements have focused on developing more efficient and stereoselective synthetic routes. These include:

[2+2] Cycloaddition Reactions: Visible light-mediated [2+2] photocycloadditions have emerged as a powerful strategy for constructing the azetidine ring. umich.edursc.org For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by an Iridium(III) photocatalyst, has been reported to yield azetidines with excellent functional group tolerance. rsc.org

Ring Contraction and Expansion: Innovative methods involving ring contraction of larger heterocycles or ring expansion of smaller ones are being explored to access the azetidine core. rsc.org

C-H Activation/Amination: Intramolecular palladium(II)-catalyzed C(sp³)–H amination provides a direct route to form the azetidine ring. rsc.org This method is notable for its ability to create densely functionalized azetidines that are otherwise difficult to access. rsc.org

Strain-Release Driven Reactions: The inherent ring strain of azetidines is being harnessed as a driving force in synthetic transformations. rsc.org For example, strain-release homologation of azabicyclo[1.1.0]butanes offers a novel pathway to functionalized azetidines. rsc.org

Aza-Michael Addition: This powerful method for C-N bond formation has been applied to the synthesis of azetidine derivatives. For instance, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com

These new methodologies are paving the way for more efficient and diverse syntheses of azetidine-containing compounds, including 1-Fmoc-azetidine-3-carboxylic acid and its derivatives.

Integration into Novel Bioactive Scaffolds and Advanced Materials

The incorporation of the azetidine motif from 1-Fmoc-azetidine-3-carboxylic acid into larger molecules is a key area of interest, leading to the development of novel bioactive scaffolds and advanced materials.

Bioactive Scaffolds:

Azetidine-containing compounds are increasingly recognized for their potential in drug discovery. The rigid, three-dimensional nature of the azetidine ring can impart favorable pharmacokinetic properties and act as a bioisostere for other cyclic structures. nih.gov Azetidine-3-carboxylic acid, in particular, has been a crucial component in the development of agonists for the sphingosine-1-phosphate (S1P) receptor, which are potential treatments for multiple sclerosis. semanticscholar.org Furthermore, derivatives of azetidine-3-carboxylic acid are being investigated for their potential as conformationally constrained amino acids in foldamers and other biologically active molecules. nih.gov The introduction of azetidine-based amino acids into peptide chains can induce specific secondary structures, such as γ-turns, highlighting their importance in protein engineering. acs.org

Advanced Materials:

Beyond pharmaceuticals, 1-Fmoc-azetidine-3-carboxylic acid is finding applications in materials science. chemimpex.com Its unique structure allows for the creation of functionalized polymers and other advanced materials with tailored properties. chemimpex.com The ability to incorporate this building block into larger polymeric structures opens up possibilities for designing materials with specific functionalities for a range of applications.

Chemoenzymatic Synthesis of Azetidine-Containing Compounds

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, is an emerging area for the production of azetidine-containing compounds. While direct enzymatic synthesis of 1-Fmoc-azetidine-3-carboxylic acid is not yet widely reported, the principles of chemoenzymatic synthesis are being applied to related structures.

Enzymes, particularly lipases, are being used for the kinetic resolution of racemic alcohols and esters containing other heterocyclic moieties, a technique that could be adapted for azetidine derivatives. mdpi.com For example, lipase-mediated transesterification has been successfully used to resolve racemic alcohols containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety. mdpi.com

Furthermore, enzymatic transformations are being explored for the modification of related four-membered ring systems. For instance, the enzymatic transesterification of a methyl ester containing an oxetane (B1205548) ring (a four-membered oxygen-containing heterocycle) was successfully achieved using a lipase (B570770) from Candida antarctica. researchgate.net This demonstrates the potential for enzymes to catalyze reactions on strained ring systems, which could be extended to azetidines. The development of chemoenzymatic routes to azetidine-containing compounds could offer more sustainable and efficient manufacturing processes. researchgate.net

Applications in Chemical Biology and Protein Engineering

1-Fmoc-azetidine-3-carboxylic acid and its derivatives are valuable tools in chemical biology and protein engineering. As an unnatural amino acid, its incorporation into peptides and proteins allows for the introduction of unique structural and functional properties. sigmaaldrich.com

The rigid azetidine ring acts as a conformational constraint, influencing the secondary structure of peptides. acs.org This property is particularly useful in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. sigmaaldrich.com

In the field of protein engineering, the site-specific incorporation of unnatural amino acids like azetidine-3-carboxylic acid can be used to probe protein structure and function, create novel protein-based materials, and develop proteins with enhanced therapeutic properties. The ability to introduce this unique building block into a protein sequence opens up a vast design space for creating proteins with tailored functionalities.

Therapeutic Potential Beyond Peptide-Based Drugs

While much of the focus on 1-Fmoc-azetidine-3-carboxylic acid has been in the context of peptide synthesis, its core azetidine-3-carboxylic acid structure holds therapeutic potential in its own right and as a component of non-peptide small molecules.

The azetidine ring is present in a number of pharmacologically active compounds. semanticscholar.org Azetidine-3-carboxylic acid derivatives have been investigated for a range of therapeutic applications, including as inhibitors of various enzymes and as modulators of cellular receptors. acs.org For example, as mentioned previously, azetidine-3-carboxylic acid is a key fragment in several sphingosine-1-phosphate (S1P) receptor agonists. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 1-Fmoc-azetidine-3-carboxylic acid?

- Methodology : Synthesis typically involves Fmoc-protection of azetidine-3-carboxylic acid under anhydrous conditions using coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Purification is achieved via recrystallization or reverse-phase HPLC. Critical steps include maintaining inert atmospheres (argon/nitrogen) to prevent side reactions and monitoring reaction progress with TLC or LC-MS .

- Key Considerations : Ensure high-purity starting materials and validate product identity using NMR (e.g., , ) and mass spectrometry.

Q. What characterization techniques are essential for verifying the structural integrity of 1-Fmoc-azetidine-3-carboxylic acid?

- Methodology :

- NMR Spectroscopy : Confirm stereochemistry and Fmoc-group integrity via and spectra.

- HPLC : Assess purity (>95% by analytical C18 column).

- Melting Point Analysis : Compare observed melting point (174°C) with literature values .

Q. What are the best practices for handling and storing 1-Fmoc-azetidine-3-carboxylic acid in laboratory settings?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in fume hoods to minimize inhalation of dust/aerosols .

- Storage : Store as a powder at -20°C (stable for 3 years) or in solvent at -80°C (6 months). Avoid incompatible materials (strong acids/oxidizers) and ensure containers are tightly sealed .

Advanced Research Questions

Q. How do pH and temperature variations affect the stability of 1-Fmoc-azetidine-3-carboxylic acid during peptide synthesis?

- Methodology :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 25–60°C. Monitor decomposition via HPLC and identify byproducts using LC-MS.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition at elevated temperatures (e.g., >200°C) .

Q. What decomposition products form when 1-Fmoc-azetidine-3-carboxylic acid is exposed to extreme thermal stress?

- Methodology : Use pyrolysis-GC-MS to simulate combustion conditions. Compare fragmentation patterns with known Fmoc derivatives.

- Key Products : Toxic fumes (e.g., carbon monoxide, nitrogen oxides) and aromatic hydrocarbons from Fmoc-group cleavage. Documented decomposition pathways align with other Fmoc-protected amino acids under fire conditions .

Q. How can researchers develop analytical methods for detecting trace impurities in 1-Fmoc-azetidine-3-carboxylic acid batches?

- Methodology :

- LC-MS/MS : Optimize gradients for baseline separation of impurities (e.g., de-Fmoc byproducts, residual solvents).

- Validation : Follow ICH guidelines for sensitivity (LOQ <0.1%), precision, and accuracy.

- Applications : Essential for QC in peptide drug development, ensuring batch-to-batch consistency .

Contradictions and Limitations in Current Data

- Toxicological Data : Limited information on chronic exposure effects (e.g., reproductive toxicity) requires extrapolation from structurally similar compounds .

- Environmental Impact : No ecotoxicological data (persistence, bioaccumulation) are available, necessitating precautionary disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.